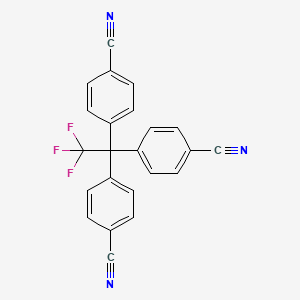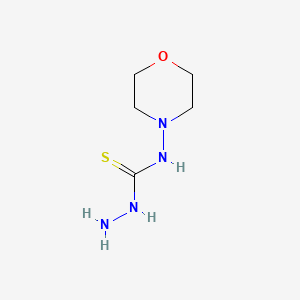
N-(Morpholin-4-yl)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Morpholin-4-yl)hydrazinecarbothioamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound contains a morpholine ring, a hydrazine group, and a carbothioamide moiety, making it a versatile molecule for chemical synthesis and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Morpholin-4-yl)hydrazinecarbothioamide typically involves the reaction of morpholine with hydrazinecarbothioamide under specific conditions. One common method involves the reaction of 1-(Morpholin-4-yl)propane-1,2-dione with N-(prop-2-en-1-yl)hydrazinecarbothioamide in ethanol with stirring and heating. The resulting pale-yellow precipitate is then separated through filtration, washed with ethanol, and dried in the air .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent use, to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Morpholin-4-yl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
N-(Morpholin-4-yl)hydrazinecarbothioamide has several scientific research applications, including:
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(Morpholin-4-yl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation . This inhibition can lead to apoptosis (programmed cell death) and cell cycle arrest, making it a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(Morpholin-4-yl)hydrazinecarbothioamide include:
- 3-(Morpholin-4-yl)propane-2,3-dione 4-allylthiosemicarbazone
- N-Allyl-2-(morpholin-4-ylcarbothioyl)hydrazinecarbothioamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with various molecular targets and participate in diverse chemical reactions makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
61100-82-1 |
|---|---|
Molekularformel |
C5H12N4OS |
Molekulargewicht |
176.24 g/mol |
IUPAC-Name |
1-amino-3-morpholin-4-ylthiourea |
InChI |
InChI=1S/C5H12N4OS/c6-7-5(11)8-9-1-3-10-4-2-9/h1-4,6H2,(H2,7,8,11) |
InChI-Schlüssel |
ALWCAOKXIPCAOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1NC(=S)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]-](/img/structure/B14587838.png)

![3-Chloro-3-methyl-1-phenyl-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14587857.png)
![1-Heptyl-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14587865.png)
![2-(4-Nitroanilino)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14587873.png)
![N-Butyl-6-cyano-2-[(4-methylbenzene-1-sulfonyl)amino]hexanamide](/img/structure/B14587876.png)
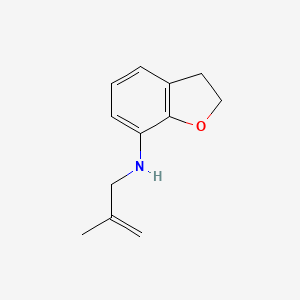
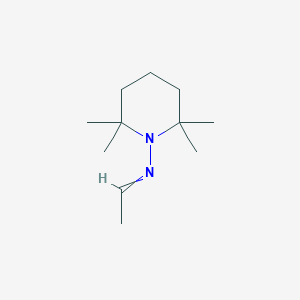
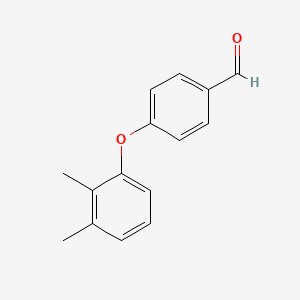
![N-[2-(2-Hydrazinylidenepropanoyl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14587895.png)
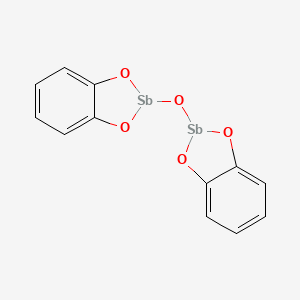
![7-Phenylspiro[3.5]nona-5,8-diene-7-carboxylic acid](/img/structure/B14587924.png)
![1-(Benzylamino)-3-[(2-methyl-1,3-benzoxazol-6-yl)oxy]propan-2-ol](/img/structure/B14587935.png)
